2-amino-1-(oxolan-2-yl)ethan-1-ol
Description
2-Amino-1-(oxolan-2-yl)ethan-1-ol is a secondary amino alcohol characterized by an ethanolamine backbone substituted with an oxolane (tetrahydrofuran) ring at the C1 position. This structural motif combines hydrophilic (amine, hydroxyl) and lipophilic (oxolane) properties, making it a compound of interest in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
2-amino-1-(oxolan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIHZHGZPZYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375709-26-4 | |
| Record name | 2-amino-1-(oxolan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2-oxolane with ethylene oxide in the presence of an amine catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-oxolane+ethylene oxideamine catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and alcohols.
Scientific Research Applications
2-amino-1-(oxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
Oxolane vs. Benzopyran Ring: The oxolane ring in this compound confers moderate lipophilicity and stereochemical flexibility, whereas the fluorinated benzopyran in nebivolol’s metabolite enhances aromaticity and metabolic stability, critical for cardiovascular drug activity . The oxolane’s oxygen atom may improve solubility in polar solvents compared to the benzopyran’s fused aromatic system.
Chlorophenyl Substituents :
- Compound 24 () features dual chlorophenyl groups, which increase steric bulk and electron-withdrawing effects. This contrasts with the oxolane-substituted compound, which lacks aromaticity but may exhibit better conformational mobility .
Amino Alcohol vs.
Pharmacological and Industrial Relevance
- Nebivolol Metabolite: Demonstrates the role of amino alcohols in drug metabolism, with structural modifications (fluorine, benzopyran) enhancing target binding and metabolic resistance .
- Chlorophenyl Derivatives : Highlight the importance of aromatic substituents in modulating receptor affinity, suggesting that the oxolane-substituted compound may prioritize solubility over target specificity .
- 2-Ethyl-1-hexanol: Illustrates how non-amino alcohols dominate industrial applications, underscoring the unique niche of amino alcohols in pharmaceuticals .
Biological Activity
2-Amino-1-(oxolan-2-yl)ethan-1-ol, also known as (1S)-2-amino-1-(tetrahydrofuran-2-yl)ethanol, is a compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. Its unique structure, featuring an amino group and a tetrahydrofuran ring, positions it as a candidate for various biological applications due to its potential interactions with molecular targets in biological systems.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Amino Group: Facilitates hydrogen bonding and electrostatic interactions.
- Tetrahydrofuran Ring: Enhances stability and solubility in various solvents, which is advantageous for biological activity.
The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors that are crucial in metabolic processes. The amino group allows for binding interactions that may modulate enzyme activity or receptor signaling pathways.
Study Overview
A review of literature indicates ongoing investigations into the biological properties of this compound. For example:
Potential Applications
The compound's unique properties suggest several applications:
-
Medicinal Chemistry:
- Development of pharmaceuticals targeting specific enzymes or receptors.
- Exploration as a therapeutic agent in treating metabolic disorders.
-
Chemical Synthesis:
- Utilization as a chiral building block in organic synthesis.
- Intermediate in the production of specialty chemicals.
-
Biochemical Studies:
- Investigation of enzyme interactions and receptor binding mechanisms.
- Potential use in biochemical assays to elucidate metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
